molecular formula C15H14FN5O2S2 B3035782 2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide CAS No. 338418-60-3

2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide

Cat. No.: B3035782
CAS No.: 338418-60-3
M. Wt: 379.4 g/mol
InChI Key: QYFISCUAQLUJAA-UHFFFAOYSA-N
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Description

2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N’-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of isothiazole, cyano, and fluorophenoxy groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N’-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide typically involves multiple steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of sulfur and nitrogen-containing reagents.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Attachment of the Fluorophenoxy Group: This step involves the reaction of a fluorophenol derivative with an appropriate electrophile to form the fluorophenoxy moiety.

    Formation of the Acetohydrazide: The final step involves the condensation of the intermediate compounds with hydrazine derivatives to form the acetohydrazide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may have potential therapeutic applications due to its ability to interact with specific enzymes or receptors. Research is ongoing to determine its efficacy and safety in medical applications.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for other chemical products. Its unique properties make it suitable for specialized applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N’-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The isothiazole ring and cyano group are likely key to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide
  • N’-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N’-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide stands out due to the combination of its functional groups, which confer unique reactivity and potential applications. The presence of both the isothiazole and fluorophenoxy groups is particularly noteworthy, as it may enhance the compound’s stability and biological activity.

This detailed overview provides a comprehensive understanding of 2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N’-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S2/c1-9-12(6-17)15(21-25-9)24-8-14(22)20-19-13(18)7-23-11-4-2-10(16)3-5-11/h2-5H,7-8H2,1H3,(H2,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFISCUAQLUJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC(=O)NN=C(COC2=CC=C(C=C2)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NS1)SCC(=O)N/N=C(/COC2=CC=C(C=C2)F)\N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114955
Record name 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[2-(4-fluorophenoxy)-1-iminoethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338418-60-3
Record name 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[2-(4-fluorophenoxy)-1-iminoethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338418-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[2-(4-fluorophenoxy)-1-iminoethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide
Reactant of Route 2
2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide
Reactant of Route 3
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2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide
Reactant of Route 4
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2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide
Reactant of Route 5
2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide
Reactant of Route 6
2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide

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